molecular formula C27H17N3O5S B1682684 High Temperature Requirement A2 Inhibitor I CAS No. 313649-08-0

High Temperature Requirement A2 Inhibitor I

Cat. No. B1682684
M. Wt: 495.5 g/mol
InChI Key: NVNSXBXKNMWKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

High-temperature-requirement protein A2 (HtrA2/Omi) is a protease that regulates proteostasis in the mitochondrial intermembrane space (IMS). Mice deficient in HtrA2 protease activity show a distinct phenotype of sarcopenia .

Scientific Research Applications

  • Specific Scientific Field : Molecular Biology
  • Summary of the Application : High-temperature-requirement protein A2 (HtrA2/Omi) is a protease that regulates proteostasis in the mitochondrial intermembrane space (IMS). It has been found to play a role in myogenic differentiation, a key step in the process of muscle satellite cell (MuSC) differentiation which facilitates the replenishment and repair of muscle fibers . The differentiation ability of MuSCs decreases with age and can result in sarcopenia .
  • Methods of Application or Experimental Procedures : To investigate the role of IMS proteostasis during myogenic differentiation, researchers treated C2C12 myoblasts with UCF101, a specific inhibitor of HtrA2 during the differentiation process .
  • Results or Outcomes : The results showed that the inhibition of HtrA2 protease activity represses myogenic differentiation via the mitochondrial unfolded protein response (UPRmt) pathway . Further, CHOP, p-eIF2α, and other UPRmt-related proteins are upregulated . These novel mechanistic insights may have implications for the development of new strategies for the treatment of sarcopenia .

Future Directions

The future directions of research on High Temperature Requirement A2 Inhibitor I could involve further investigation into its role in myogenic differentiation and potential implications for the development of new strategies for the treatment of sarcopenia .

properties

IUPAC Name

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSXBXKNMWKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360330
Record name High Temperature Requirement A2 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

High Temperature Requirement A2 Inhibitor I

CAS RN

313649-08-0, 5568-25-2
Record name UCF 101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name High Temperature Requirement A2 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313649-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
High Temperature Requirement A2 Inhibitor I
Reactant of Route 2
Reactant of Route 2
High Temperature Requirement A2 Inhibitor I
Reactant of Route 3
Reactant of Route 3
High Temperature Requirement A2 Inhibitor I
Reactant of Route 4
Reactant of Route 4
High Temperature Requirement A2 Inhibitor I
Reactant of Route 5
Reactant of Route 5
High Temperature Requirement A2 Inhibitor I
Reactant of Route 6
Reactant of Route 6
High Temperature Requirement A2 Inhibitor I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.